molecular formula C14H15NO2 B3046489 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester CAS No. 124901-12-8

1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester

Cat. No. B3046489
CAS RN: 124901-12-8
M. Wt: 229.27 g/mol
InChI Key: ZXBOCLDHYGJYDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing pyrroles, including the Paal-Knorr pyrrole synthesis, electrocyclic ring closures, and metal-catalyzed conversions. In the case of our compound, specific synthetic routes would need to be explored based on available starting materials and desired substituents .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester consists of a pyrrole ring with an ethyl ester group (C*2H5*O) attached at the 2-position. The 4-methyl and 3-phenyl substituents enhance its complexity and reactivity. Refer to the provided 2D Mol file or computed 3D SD file for a visual representation .

properties

IUPAC Name

ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(10(2)9-15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBOCLDHYGJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443772
Record name 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124901-12-8
Record name 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (3.70 g, 24.6 mmol) was added dropwise to a stirred solution of ethyl isocyanoacetate (1.50 g, 13.3 mmol) and 2-nitro-3-phenyl-2-propene (2.0 g, 12.3 mmol) in a mixture of tetrahydrofuran (15 mL) and iso-propanol (5 mL) at between 10 and 20° C. The reaction mixture was stirred at room temperature for 4 h. Excess tetrahydrofuran was removed in vacuo, water (15 mL) was added to the residue and the mixture was extracted with diethyl ether (3×25 mL). The combined organic phases were washed with brine (2×15 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate (2.5 g, 90%) as an oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,5,7-Triazabicyclo[4.4.0]dec-5-ene on polystyrene (4.7 g, 2.6 mmol/g, 12.2 mmol) was added to a reaction mixture of trans-β-methyl-β-nitrostyrene (997 mg, 6.11 mmol) and isocyanoacetic acid ethyl ester (691 mg, 6.11 mmol) in isopropanol (5 mL) and THF (5 mL) and the reaction mixture was stirred overnight at RT under nitrogen as protective gas. The reaction mixture was filtered out and the residue washed with isopropanol and THF. The desired product 4-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (1.25 g, 89% of theoretical) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
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1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester

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